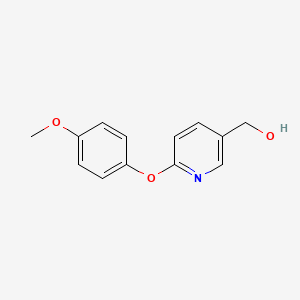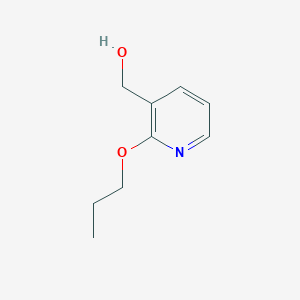
(2-Propoxypyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Chemistry and Physicochemical Properties
Bourosh et al. (2018) synthesized Iron(II) complexes using hemiacetals including methoxy(pyridin-3-yl)methanol and others as axial ligands. These complexes were characterized by X-ray diffraction, IR, and Mössbauer spectroscopy, revealing their molecular structure and coordination polyhedron features. The study contributes to understanding the coordination behavior of pyridine hemiacetals in the formation of metal complexes with potential applications in material science and catalysis (Bourosh et al., 2018).
Catalytic Applications
Kermagoret and Braunstein (2008) focused on the synthesis of nickel complexes with bidentate N,O-type ligands, including (pyridin-2-yl)methanol, for use in the catalytic oligomerization of ethylene. Their research highlights the synthesis of various nickel complexes and their application in catalysis, showing high turnover frequencies in ethylene oligomerization, suggesting potential industrial applications in polymer synthesis (Kermagoret & Braunstein, 2008).
Organic Synthesis
Munck et al. (2017) utilized a prolinol derived ligand for the enantioselective alkynylation of cyclic imines, showing high yields and excellent enantioselectivities. This research demonstrates the application of related compounds in the synthesis of chiral molecules, which is crucial in pharmaceutical synthesis and material science (Munck et al., 2017).
Sensor Development
Zheng et al. (2019) developed a methanol gas sensor based on Y2O3 multishelled hollow structures, achieving ultrasensitive detection with potential applications in environmental monitoring and healthcare. This study showcases the application of materials in sensor development, emphasizing the importance of novel structures for enhancing sensor sensitivity and selectivity (Zheng et al., 2019).
Propiedades
IUPAC Name |
(2-propoxypyridin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYMZBPSACFBTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[Amino(imino)methyl]amino}-2-(benzoylamino)pentanoic acid](/img/structure/B6331273.png)
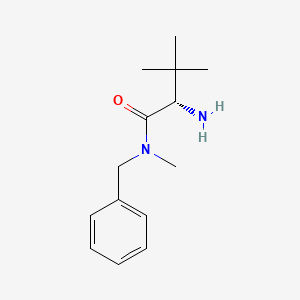

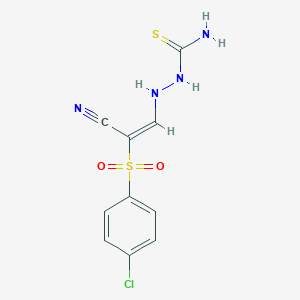
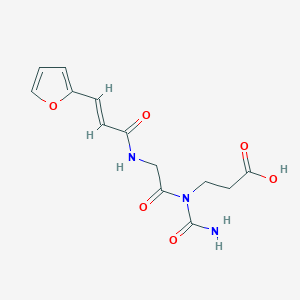

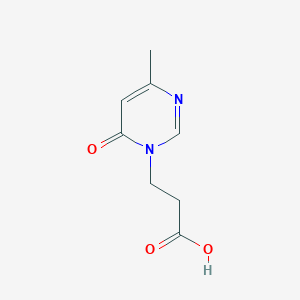
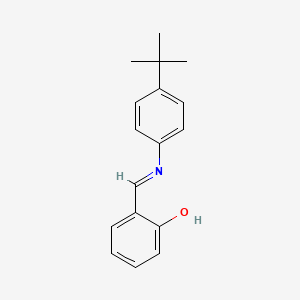
![Hexanamide, 3-hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B6331335.png)

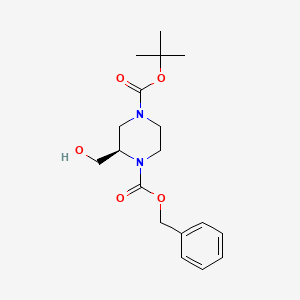
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
